Reactivity profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in aqueous media
Reactivity profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in aqueous media
An In-depth Technical Guide to the Reactivity Profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is a bifunctional molecule of significant interest in drug discovery and chemical biology, incorporating two key reactive moieties: a 1,2-benzoxazole core and an aromatic sulfonyl fluoride. The benzoxazole structure is a recognized pharmacophore present in numerous biologically active compounds, while the sulfonyl fluoride group has emerged as a valuable covalent warhead for targeting various amino acid residues in proteins.[1][2][3] Understanding the reactivity of this compound in aqueous media is paramount for its effective application, particularly in the design of targeted covalent inhibitors. This guide provides a comprehensive analysis of the expected reactivity profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, detailing its stability and potential interactions with biological nucleophiles under physiologically relevant conditions. Furthermore, it offers detailed experimental protocols for researchers to quantitatively assess its reactivity profile.
Introduction: A Molecule of Dichotomous Reactivity
The unique chemical architecture of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride presents a fascinating case study in reactivity. The molecule integrates the heterocyclic benzoxazole system with the increasingly popular sulfonyl fluoride electrophile. Benzoxazoles are known for their relative stability and are key components in a variety of therapeutic agents.[2][4] On the other hand, sulfonyl fluorides have garnered attention as "privileged" warheads in chemical biology due to their balanced stability and reactivity, capable of forming covalent bonds with a range of amino acid side chains beyond the typical cysteine, including serine, threonine, tyrosine, lysine, and histidine.[1][3][5][6]
This guide will dissect the reactivity of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride by considering the contributions of each of its key functional groups: the 3-chloro-1,2-benzoxazole ring system and the sulfonyl fluoride moiety.
Physicochemical Properties
A summary of the key physicochemical properties of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₃S | [7] |
| Molecular Weight | 235.62 g/mol | [7] |
| IUPAC Name | 3-chlorobenzo[d]isoxazole-5-sulfonyl fluoride | [7] |
| CAS Number | 1934411-90-1 | [7] |
Reactivity Profile in Aqueous Media
The overall reactivity of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in an aqueous environment is a composite of the stability of the benzoxazole ring and the electrophilicity of the sulfonyl fluoride group.
Stability of the 3-chloro-1,2-benzoxazole Core
The benzoxazole ring system is generally considered to be aromatic and relatively stable.[2] However, its stability can be influenced by pH. While some complex benzoxazole structures demonstrate remarkable stability in both strong acid and base, simpler benzoxazoles can be susceptible to hydrolysis.[8][9] The oxazole ring, in general, possesses lower aromatic stability compared to other five-membered heterocycles like thiazoles or imidazoles, which can render it more prone to ring-opening reactions under aqueous conditions.[8]
For 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, two primary points of potential hydrolytic instability on the heterocyclic core exist:
-
The 3-chloro substituent: The chloro group at the 3-position may be susceptible to nucleophilic substitution, although this is generally less facile on an aromatic-like system compared to an alkyl halide.
-
The benzoxazole ring: The ring itself may undergo hydrolytic cleavage. This process can be catalyzed by acidic or basic conditions.[10]
The electron-withdrawing nature of the 5-sulfonyl fluoride group is expected to influence the electron density of the benzoxazole ring system, potentially impacting its susceptibility to nucleophilic attack and hydrolysis.
Reactivity of the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group is a key feature of this molecule, acting as a latent electrophile. It is part of a class of compounds utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that have found broad utility.[11] Sulfonyl fluorides exhibit a unique balance of stability and reactivity. They are generally more stable to hydrolysis than their sulfonyl chloride counterparts and are resistant to reduction.[1]
The reactivity of the sulfonyl fluoride group is primarily with nucleophiles. In a biological context, the side chains of several amino acids can act as nucleophiles:
-
Serine and Threonine: The hydroxyl groups can react to form stable sulfonate esters.
-
Lysine: The primary amine of the side chain can react to form a stable sulfonamide.[12]
-
Tyrosine: The phenolic hydroxyl group is a potent nucleophile for sulfonyl fluorides.[12]
-
Histidine: The imidazole side chain can also be targeted.[12][13]
-
Cysteine: While sulfonyl fluorides can react with the thiol side chain of cysteine, the resulting thioester adduct is often unstable.[12][14]
The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the substituents on the aromatic ring.[14] Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. In the case of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, the benzoxazole ring system itself acts as a substituent, and its electronic properties, in turn, are modulated by the 3-chloro group.
The following diagram illustrates the potential reaction pathways of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride with a generic nucleophile (Nu).
Caption: Potential reaction pathways for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in aqueous media.
Experimental Protocols for Reactivity Assessment
To quantitatively determine the reactivity profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.
Protocol 1: Determination of Hydrolytic Stability
This protocol outlines a method to assess the stability of the compound at different pH values.
Objective: To determine the rate of hydrolysis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride as a function of pH.
Materials:
-
3-chloro-1,2-benzoxazole-5-sulfonyl fluoride
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers of varying pH (e.g., pH 4, 7.4, 9)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in DMSO.
-
Reaction Setup: In separate vials, add the appropriate aqueous buffer (e.g., 990 µL).
-
Initiate Reaction: To each vial, add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. Vortex briefly to mix.
-
Incubation: Incubate the reaction vials at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching (if necessary): Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., acetonitrile) to stop further degradation.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to monitor the disappearance of the parent compound. Use a suitable wavelength for detection (determined by a UV scan of the compound).
-
Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
Caption: Workflow for determining the hydrolytic stability of the compound.
Protocol 2: Reactivity with Model Nucleophiles
This protocol describes a method to assess the reactivity of the compound with biologically relevant nucleophiles.
Objective: To determine the second-order rate constants for the reaction of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride with model nucleophiles.
Materials:
-
3-chloro-1,2-benzoxazole-5-sulfonyl fluoride
-
Model nucleophiles (e.g., N-acetyl-L-cysteine, N-acetyl-L-tyrosine, N-acetyl-L-lysine)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Stock Solutions: Prepare stock solutions of the compound and each model nucleophile in a suitable solvent (e.g., DMSO for the compound, aqueous buffer for the nucleophiles).
-
Reaction Setup: In separate vials, add the aqueous buffer and the model nucleophile to a final concentration significantly higher than the compound (e.g., 10-fold excess) to ensure pseudo-first-order kinetics.
-
Initiate Reaction: Add the compound stock solution to a final concentration of, for example, 100 µM.
-
Time-Course Monitoring: Monitor the reaction over time by HPLC or LC-MS, measuring the decrease in the concentration of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the parent compound concentration versus time to obtain the pseudo-first-order rate constant (k_obs) for each nucleophile concentration.
-
Plot k_obs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).
-
Expected Reactivity Trends: Based on the known reactivity of sulfonyl fluorides, the expected order of reactivity for the model nucleophiles would likely be: N-acetyl-L-cysteine > N-acetyl-L-tyrosine ≈ N-acetyl-L-lysine
However, the stability of the resulting adduct with cysteine is expected to be low.[12][14]
Summary and Conclusion
3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is a molecule with significant potential in the development of covalent chemical probes and inhibitors. Its reactivity in aqueous media is governed by the interplay between the stability of the benzoxazole core and the electrophilicity of the sulfonyl fluoride group. While the benzoxazole ring is expected to be relatively stable, its susceptibility to hydrolysis, particularly at non-neutral pH, should be experimentally verified. The sulfonyl fluoride moiety is anticipated to react with a range of biological nucleophiles, with its reactivity being tunable by the electronic environment.
The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively characterize the reactivity profile of this compound. A thorough understanding of its stability and reactivity is a critical prerequisite for its successful application in drug discovery and chemical biology, enabling the rational design of novel covalent modifiers with optimized properties.
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